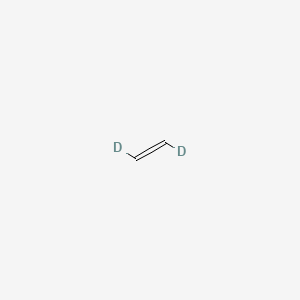
(Z)-Ethylene-1,2-d2
Overview
Description
(Z)-Ethylene-1,2-d2 is a deuterated form of ethylene, which is an unsaturated hydrocarbon compound that is widely used in the petrochemical, chemical, and pharmaceutical industries. It is a colorless and odorless gas that is highly flammable and can be found in the form of a liquid at low temperatures. (Z)-Ethylene-1,2-d2 has a wide range of applications in scientific research due to its unique properties.
Scientific Research Applications
(Z)-Ethylene-1,2-d2 has a wide range of applications in scientific research. It is commonly used as a tracer molecule in studies of plant and animal metabolism, as it can be used to label and trace the pathways of metabolic pathways. It is also used in studies of plant and animal physiology, as it can be used to study the effects of ethylene on plant and animal physiology. Additionally, (Z)-Ethylene-1,2-d2 is used in studies of the effects of environmental stressors on plants, as it can be used to measure the effects of environmental stressors on plant physiology.
Mechanism Of Action
(Z)-Ethylene-1,2-d2 is an unsaturated hydrocarbon compound that is capable of reacting with other molecules. It can react with oxygen to form ethylene oxide, which is then further oxidized to form ethylene glycol. Additionally, (Z)-Ethylene-1,2-d2 can react with water to form ethylene glycol and formic acid. These reactions are catalyzed by enzymes, such as the enzyme ethylene hydroxylase.
Biochemical And Physiological Effects
(Z)-Ethylene-1,2-d2 has a wide range of biochemical and physiological effects. It has been shown to act as a growth regulator in plants, as it can stimulate the production of ethylene, which is a hormone that is involved in the regulation of plant growth and development. Additionally, (Z)-Ethylene-1,2-d2 has been shown to have an inhibitory effect on the growth of certain bacteria, as well as an inhibitory effect on the growth of certain fungi. In animals, (Z)-Ethylene-1,2-d2 has been shown to act as an anesthetic, as it can cause a decrease in the activity of the nervous system.
Advantages And Limitations For Lab Experiments
(Z)-Ethylene-1,2-d2 has a number of advantages for laboratory experiments. It is a relatively inexpensive compound and is easy to obtain, which makes it ideal for use in laboratory experiments. Additionally, (Z)-Ethylene-1,2-d2 is a non-toxic compound, which makes it safe to handle in the laboratory. However, there are some limitations to the use of (Z)-Ethylene-1,2-d2 in laboratory experiments. It has a low vapor pressure, which can make it difficult to use in laboratory experiments. Additionally, (Z)-Ethylene-1,2-d2 is a flammable compound, which can pose a safety hazard in the laboratory.
Future Directions
For (Z)-Ethylene-1,2-d2 include the development of new methods for its synthesis, the development of new applications for its use in scientific research, and the exploration of its potential therapeutic applications. Additionally, further research is needed to better understand the biochemical and physiological effects of (Z)-Ethylene-1,2-d2 and to develop new methods for its use in laboratory experiments. Finally, further research is needed to explore the potential environmental impacts of (Z)-Ethylene-1,2-d2 and to develop strategies for its safe and responsible use.
properties
IUPAC Name |
1,2-dideuterioethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4/c1-2/h1-2H2/i1D,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGSQFUCUMXWEO-QDNHWIQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C=C[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
30.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-Ethylene-1,2-d2 | |
CAS RN |
2813-62-9 | |
| Record name | (Z)-Ethylene-1,2-d2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002813629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride](/img/structure/B1611751.png)
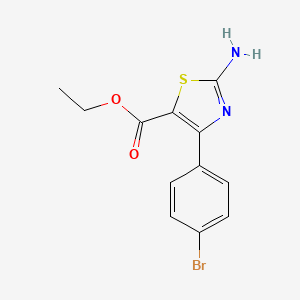
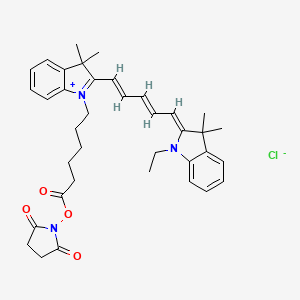
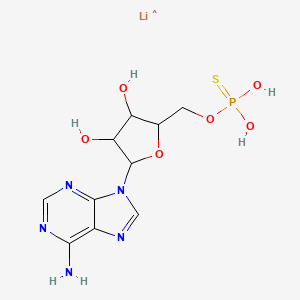
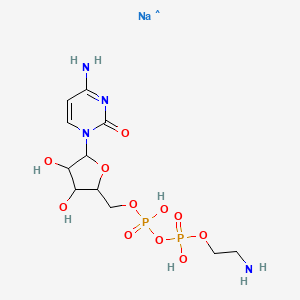
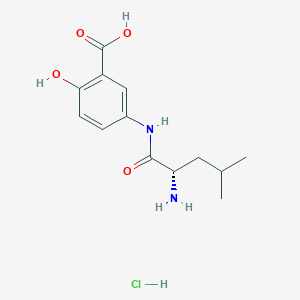

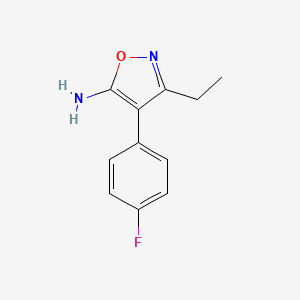
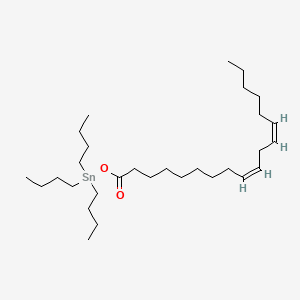
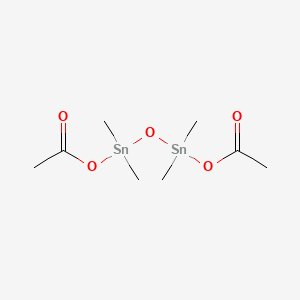
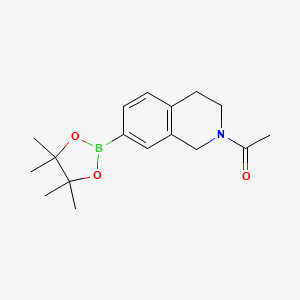
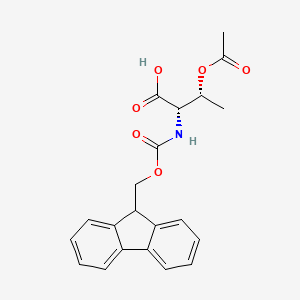
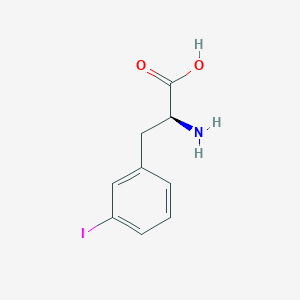
![3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1611773.png)